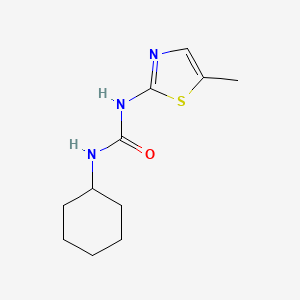
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been extensively studied for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea is not fully understood. However, it has been suggested that it acts by modulating the activity of ion channels in the nervous system. It has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to enhance the activity of GABA receptors, which are involved in the inhibition of neuronal activity.
Biochemical and Physiological Effects:
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea has been found to have various biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines. It has also been found to decrease the activity of enzymes involved in the production of reactive oxygen species, which are implicated in the pathogenesis of various diseases. Additionally, it has been shown to increase the levels of neurotransmitters such as GABA, which are involved in the regulation of neuronal activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea in lab experiments is its potent anticonvulsant and antinociceptive activities. It has also been found to have a low toxicity profile, which makes it a suitable candidate for further investigation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the investigation of 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea. One of the directions is to elucidate its mechanism of action by conducting further studies on its effects on ion channels and neurotransmitter receptors. Another direction is to investigate its potential use as a drug for the treatment of other diseases such as anxiety and depression. Additionally, its potential use as a tool in neuroscience research for the modulation of neuronal activity can also be explored.
Conclusion:
In conclusion, 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of this compound can lead to the development of new drugs for the treatment of various diseases and can also provide insights into the modulation of neuronal activity.
Synthesis Methods
The synthesis of 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea involves the reaction of cyclohexylisocyanate with 5-methyl-2-thiohydantoin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate which is then treated with acid to yield the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea has been extensively studied for its biological and pharmacological properties. It has been found to possess anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been investigated for its potential use as a drug for the treatment of various diseases such as epilepsy, neuropathic pain, and inflammation.
properties
IUPAC Name |
1-cyclohexyl-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-7-12-11(16-8)14-10(15)13-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTKCFOIBXSYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)

![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)
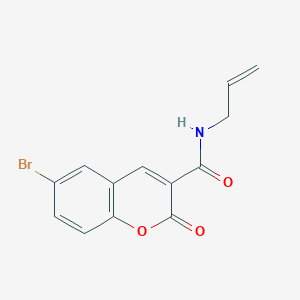

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)

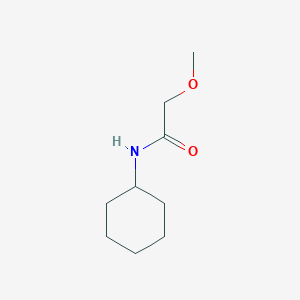
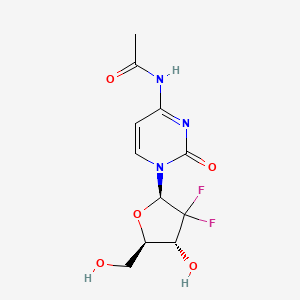
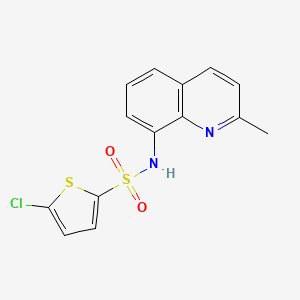
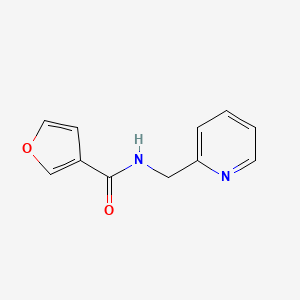
![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)
![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)